molecular formula C11H13FO3 B12076754 3-[4-(2-Fluoroethoxy)phenyl]propanoic acid

3-[4-(2-Fluoroethoxy)phenyl]propanoic acid

Katalognummer: B12076754
Molekulargewicht: 212.22 g/mol
InChI-Schlüssel: AHNVIIBWICYGGR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[4-(2-Fluoroethoxy)phenyl]propanoic acid is an organic compound with the molecular formula C11H13FO3 It contains a phenyl ring substituted with a 2-fluoroethoxy group and a propanoic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(2-Fluoroethoxy)phenyl]propanoic acid typically involves the reaction of 4-hydroxyphenylpropanoic acid with 2-fluoroethanol in the presence of a suitable catalyst. The reaction proceeds through an etherification process, where the hydroxyl group of the phenylpropanoic acid reacts with the fluoroethanol to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial practices include the use of continuous flow reactors and advanced purification techniques to isolate the final product .

Analyse Chemischer Reaktionen

Types of Reactions

3-[4-(2-Fluoroethoxy)phenyl]propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols .

Wissenschaftliche Forschungsanwendungen

3-[4-(2-Fluoroethoxy)phenyl]propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of 3-[4-(2-Fluoroethoxy)phenyl]propanoic acid involves its interaction with specific molecular targets. The fluoroethoxy group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to its biological effects. The pathways involved may include modulation of enzyme activity or receptor signaling .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-[4-(2-Fluoroethoxy)phenyl]propanoic acid is unique due to the presence of the fluoroethoxy group, which can impart distinct chemical and biological properties. This group can influence the compound’s reactivity, solubility, and binding interactions, making it valuable for specific applications .

Eigenschaften

Molekularformel

C11H13FO3

Molekulargewicht

212.22 g/mol

IUPAC-Name

3-[4-(2-fluoroethoxy)phenyl]propanoic acid

InChI

InChI=1S/C11H13FO3/c12-7-8-15-10-4-1-9(2-5-10)3-6-11(13)14/h1-2,4-5H,3,6-8H2,(H,13,14)

InChI-Schlüssel

AHNVIIBWICYGGR-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1CCC(=O)O)OCCF

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.